Na⁺/K⁺-ATPase Inhibition Potency: Corrigen (Oleandrin) vs. Digoxin vs. Ouabain
Corrigen (oleandrin) demonstrates an intermediate inhibition potency for the Na⁺/K⁺-ATPase pump, placing it between the high-potency ouabain and the lower-potency digoxin. This differential potency is critical for studies requiring a specific dynamic range of pump inhibition without immediate cytotoxicity [1].
| Evidence Dimension | Na⁺/K⁺-ATPase Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.62 μmol/L |
| Comparator Or Baseline | Ouabain: 0.22 μmol/L; Digoxin: 2.69 μmol/L |
| Quantified Difference | Corrigen is 2.8x less potent than ouabain but 4.3x more potent than digoxin. |
| Conditions | In vitro enzymatic assay using purified Na⁺/K⁺-ATPase |
Why This Matters
Procurement of Corrigen over digoxin is essential when a higher potency cardenolide is required, while selection over ouabain is preferable when a less acutely toxic but still potent Na⁺/K⁺-ATPase inhibitor is needed.
- [1] Jortani SA, Helm RA, Valdes R. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays. Clin Chem. 1996;42(10):1654-1658. View Source
